molecular formula C10H7ClF3NO2S2 B2368112 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 338397-76-5

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B2368112
CAS RN: 338397-76-5
M. Wt: 329.74
InChI Key: ADPNFKIOOBDWRP-UHFFFAOYSA-N
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Description

The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide” is a complex organic molecule that contains a pyridine ring and a thiophene ring . The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the thiophene ring is substituted with a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, which are aromatic and contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would create polar bonds with the carbon atoms they are attached to, potentially giving the molecule distinct polar properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing chloro and trifluoromethyl groups . These groups could direct and influence electrophilic aromatic substitution reactions .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

  • Heterocyclic Fused Sulfones : 2,5-Dihydrothiophene 5,5-dioxides have been utilized in the synthesis of heterocyclic o-quinodimethanes, indicating their potential in forming complex heterocyclic structures (Chaloner et al., 1992).
  • Synthesis of Thienopyridines : A three-step synthesis process for 3-aryl-2-sulfanylthienopyridines demonstrates the role of related compounds in creating diverse pyridine derivatives (Kobayashi et al., 2013).
  • Dialkylaminomethyl Substitution : The reaction of similar compounds with piperidine and morpholine leads to the formation of dialkylaminomethyl-substituted halobutadienes, useful in synthesizing unsaturated aliphatic compounds (Gronowitz et al., 1987).

Advanced Material Synthesis

  • Formation of Aromatic Compounds : Derivatives of 7-thiabicyclo[2,2,1]hept-2-ene 7,7-dioxide, similar in structure, are used in forming aromatic compounds through pyrolysis, showing potential in material chemistry (Stark & Duke, 1967).
  • Trifluoromethyl-Substituted Pyridine Synthesis : The synthesis of trifluoromethyl-substituted pyridine derivatives, utilizing similar chemical structures, underscores its relevance in creating fluorinated organic compounds (Cottet et al., 2003).

Catalysis and Chemical Reactions

  • Asymmetric Hydrogenation : Research shows the use of 3-substituted 2,5-dihydrothiophene 1,1-dioxides in asymmetric hydrogenation, suggesting their role in catalytic processes (Meng et al., 2017).
  • Electrochemical CO2 Reduction : Rhenium tricarbonyl complexes with ligands containing pyridine moieties, similar to the queried compound, have been synthesized for electrochemical CO2 reduction, indicating applications in environmental chemistry (Nganga et al., 2017).

Mechanism of Action

Without specific context or application, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to assess these factors .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity and interactions with various biological targets, and optimizing its synthesis .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2S2/c11-8-3-6(10(12,13)14)4-15-9(8)18-7-1-2-19(16,17)5-7/h1,3-4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPNFKIOOBDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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